molecular formula C10H14ClNO2 B554520 z-d-Glu(obzl)-oh CAS No. 59486-73-6

z-d-Glu(obzl)-oh

Cat. No. B554520
CAS RN: 59486-73-6
M. Wt: 371.4 g/mol
InChI Key: FNNXQLSKQSVNLL-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Glu(Obzl)-OH is a derivative of D-Glu . It is an amino acid that can be used for the synthesis of compounds .


Synthesis Analysis

Z-D-Glu(Obzl)-OH can be used in solution phase peptide synthesis . It is also used in the custom synthesis of stable isotope-labeled compounds .


Molecular Structure Analysis

The empirical formula of Z-D-Glu(Obzl)-OH is C20H21NO6 . Its molecular weight is 371.38 .


Physical And Chemical Properties Analysis

Z-D-Glu(Obzl)-OH is a solid substance . Its molecular weight is 371.38 and its empirical formula is C20H21NO6 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of γ-L-Glutamyl-Taurine : Z-d-Glu(obzl)-oh was used as an intermediate derivative in synthesizing γ-L-Glutamyl-Taurine, a bioactive substance, indicating its role in complex peptide synthesis (Sebestyen et al., 2009).

  • Peptide Synthesis Enhancements : In the study of amino acids and peptides, Z-d-Glu(obzl)-oh was utilized to synthesize Z-Glu(O-2-Ada)-oBzl, improving solubility in organic solvents of peptide intermediates containing the Glu residue (Okada & Mu, 1997).

  • Casein Sequences Synthesis : The derivative was used in synthesizing protected oligophosphoseryl peptides from bovine caseins, highlighting its application in detailed peptide construction (Paquet & Johns, 2009).

Biological Activity and Peptide Synthesis

  • Synthesis of Tuftsin Derivatives : In creating tuftsin derivatives, Z-d-Glu(obzl)-oh played a significant role in incorporating specific amino acid residues, demonstrating its utility in producing biologically active peptides (Filira et al., 2009).

  • Chiral Recognition Studies : Z-d-Glu(obzl)-oh was used to investigate its impact on chiral recognition ability in oligopeptide derivatives, contributing to understanding of stereochemistry in peptide structures (Yoshikawa et al., 2005).

  • Porcine Motilin Synthesis : This compound was essential in the synthesis of a protected tetradecapeptide for the total synthesis of porcine motilin, a gastric motor activity stimulating polypeptide (Kai et al., 1975).

Miscellaneous Applications

  • Infrared Spectroscopy in Chemistry : Z-d-Glu(obzl)-oh was studied via IR spectroscopy in solutions, providing insights into hydrogen bonding characteristics and proton polarizability, crucial for understanding molecular interactions (Rastogi & Zundel, 1981).

  • Study in Solubility Thermodynamics : Its presence was investigated in a study on Zr solubility in the presence of gluconic acid, suggesting its indirect role in understanding complex chemical interactions (Kobayashi et al., 2017).

  • Role in Prodrugs Stability and Metabolism : It was used to investigate the degradation mechanism and rate of model compounds in prodrug design, indicating its utility in pharmaceutical research (Lepist et al., 2000).

Safety And Hazards

Z-D-Glu(Obzl)-OH is intended for research use only and is not for medicinal or household use . In combustion, toxic fumes may form .

properties

IUPAC Name

(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVXHQQTRSWGO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

z-d-Glu(obzl)-oh

CAS RN

59486-73-6, 5680-86-4
Record name 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59486-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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